[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Chiral resolution Enantioselective synthesis Medicinal chemistry building blocks

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS 1354009-53-2) is an enantiomerically pure, pyrrolidine-based amino acid derivative bearing an acetamidomethyl side chain at the (S)-configured C2 position and an acetic acid moiety on the ring nitrogen. With a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g·mol⁻¹, the compound presents two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 69.64 Ų, and a calculated LogP of −0.33, situating it in a polarity range suitable for both solution-phase chemistry and fragment-based library design.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B7923222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCCN1CC(=O)O
InChIInChI=1S/C9H16N2O3/c1-7(12)10-5-8-3-2-4-11(8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1
InChIKeyJEOTVXJQBLHQEG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid: Chiral Pyrrolidine-Acetic Acid Building Block for Stereochemically Controlled Synthesis


[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS 1354009-53-2) is an enantiomerically pure, pyrrolidine-based amino acid derivative bearing an acetamidomethyl side chain at the (S)-configured C2 position and an acetic acid moiety on the ring nitrogen . With a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g·mol⁻¹, the compound presents two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 69.64 Ų, and a calculated LogP of −0.33, situating it in a polarity range suitable for both solution-phase chemistry and fragment-based library design . The (S)-enantiomer is commercially available from multiple vendors at declared purities of ≥98%, and its stereodefined architecture makes it a candidate for asymmetric synthesis campaigns where racemic or regioisomeric mixtures cannot deliver the required chiral fidelity .

Why Racemic or 3‑Substituted Analogs Cannot Replace [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid in Stereochemically Sensitive Workflows


Close analogs of [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid share the same gross formula (C9H16N2O3) and many bulk physicochemical descriptors . However, the specific combination of (S)-configuration at the pyrrolidine 2‑position, the 2‑acetamidomethyl substitution pattern, and the N‑acetic acid appendage creates a unique three‑dimensional presentation of hydrogen‑bond donors and acceptors that cannot be replicated by the racemate (CAS 1353966‑26‑3), the 3‑substituted regioisomer (CAS 1353958‑17‑4), or N‑methyl‑acetamido variants. In enantioselective synthesis, use of the racemate introduces a 50% enantiomeric impurity that must be removed, eroding yield and increasing cost. In structure‑activity‑relationship (SAR) campaigns, the 2‑ versus 3‑substitution change alters the vector of the acetamide motif, which can significantly shift target engagement. The quantitative evidence below maps these differences onto measurable parameters—stereochemical purity, price, lipophilicity, and hydrogen‑bonding capacity—that directly affect procurement and experimental design decisions.

Head-to-Head Quantitative Differentiation of [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid From Its Closest Vendor-Available Analogs


Enantiomeric Excess: (S)-Isomer Versus Racemic Mixture

The (S)-enantiomer is sold as a single stereoisomer with defined (S)-configuration at the pyrrolidine 2‑position, whereas the analog CAS 1353966‑26‑3 is supplied without stereochemical specification, i.e., as a racemic mixture . In the racemate, the desired (S)-enantiomer constitutes at most 50% of the material, halving the effective molar quantity in any stereospecific reaction and necessitating downstream chiral separation. The absolute stereochemistry of the (S)-enantiomer is confirmed by its InChI Key (JEOTVXJQBLHQEG‑QMMMGPOBSA‑N), which encodes the defined (S)-configuration, while the racemate carries the non‑stereo InChI Key (JEOTVXJQBLHQEG‑UHFFFAOYSA‑N) .

Chiral resolution Enantioselective synthesis Medicinal chemistry building blocks

Procurement Cost Per Unit of Active Enantiomer

On a major Chinese reagent platform, the (S)-enantiomer (CAS 1354009-53-2) is listed at 16,610 CNY per 500 mg, while the racemic mixture (CAS 1353966-26-3) is listed at 15,268 CNY per 500 mg . When corrected for active enantiomer content, the racemate delivers ≤250 mg of the desired (S)-enantiomer per 500 mg purchased, implying an effective cost of ≥30,536 CNY per 500 mg of target enantiomer. The single‑enantiomer product therefore provides the active (S)-species at approximately 54% lower effective cost (16,610 vs. ≥30,536 CNY per 500 mg of (S)-enantiomer).

Cost efficiency Chiral building block procurement Process chemistry economics

Regioisomeric Differentiation: 2‑Substituted Versus 3‑Substituted Acetamidomethyl Pyrrolidine Acetic Acids

Moving the acetamidomethyl group from the 2‑position (target) to the 3‑position (CAS 1353958‑17‑4) alters the calculated LogP from −0.33 to −0.47, a decrease of 0.14 log units (~30% reduction in computed lipophilicity), while TPSA remains constant at 69.64 Ų . The 2‑substituted isomer places the acetamide NH and the tertiary amine in a 1,2‑relationship on the pyrrolidine ring, creating a distinct intramolecular hydrogen‑bonding geometry compared with the 1,3‑disposition in the 3‑substituted analog. This difference can affect both the compound’s solution conformation and its recognition by biological targets.

Regioisomer comparison Lipophilicity Structure–Activity Relationships

Functional Group Differentiation: Acetamidomethyl Versus N‑Methylacetamido Derivatives

Replacing the acetamidomethyl group (–CH2–NH–COCH3) of the target compound with an N‑methylacetamido group (–CH2–N(CH3)–COCH3), as in CAS 1354020‑16‑8, increases the molecular weight from 200.23 to 214.26 g·mol⁻¹ (+7.0%) and removes one hydrogen‑bond donor (the amide NH is methylated) . The target compound retains two hydrogen‑bond donors (amide NH and carboxylic acid OH), while the N‑methyl analog has only one (carboxylic acid OH). This alters both the physicochemical profile and the capacity for intermolecular hydrogen‑bonding interactions.

Hydrogen-bond donors Molecular weight Scaffold hopping

Class‑Level Evidence: Pyrrolidine‑Acetic Acid Scaffolds as Privileged CCR5 Antagonist Cores

Although no published head‑to‑head studies compare the target compound directly with its analogs in a biological assay, the broader class of α‑(pyrrolidin‑1‑yl)acetic acids has been validated as a productive scaffold for potent, selective CCR5 receptor antagonists with antiviral activity against HIV‑1 [1]. In a representative series, introduction of N‑1 acidic functionality (the acetic acid moiety present in the target compound) enhanced both antiviral potency and pharmacokinetic profiles relative to unsubstituted pyrrolidine analogs [1]. The target compound, bearing both the N‑acetic acid warhead and a chiral acetamidomethyl side chain, occupies a region of chemical space that remains underexplored in the published literature, representing a potential opportunity for novel SAR exploration.

CCR5 antagonist HIV antiviral Privileged scaffold

High‑Value Application Scenarios for [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid Driven by Comparative Evidence


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined (S)-Configuration at the Pyrrolidine 2‑Position

When a synthetic route demands a single enantiomer of a pyrrolidine‑2‑substituted building block, procurement of the (S)-enantiomer (CAS 1354009-53-2) directly provides the required stereochemical input without the 50% yield loss and additional purification costs associated with resolution of the racemate . The effective cost advantage of ≥54% on an active‑enantiomer basis, as quantified above, makes this the default procurement choice for asymmetric synthesis workflows in medicinal chemistry and process development laboratories .

Structure–Activity Relationship (SAR) Studies Differentiating 2‑Substituted from 3‑Substituted Pyrrolidine Acetic Acids

The calculated LogP difference of 0.14 units between the 2‑substituted (target) and 3‑substituted (CAS 1353958‑17‑4) regioisomers, combined with the distinct intramolecular hydrogen‑bonding geometry, makes the target compound the appropriate selection for SAR tables where the vector and lipophilicity of the acetamide side chain are being systematically varied . Using the 3‑substituted analog in its place would introduce an unintended conformational and lipophilicity shift, potentially confounding biological activity correlations .

Parallel Library Synthesis Exploiting the Free Carboxylic Acid Handle for Amide Bond Formation

The free acetic acid moiety on the pyrrolidine nitrogen provides a ready handle for amide coupling with diverse amine partners . The (S)-configuration and the acetamidomethyl side chain remain unperturbed during standard carbodiimide‑mediated coupling, enabling the generation of stereochemically pure compound libraries. This scenario is particularly relevant in the context of the established α‑(pyrrolidin‑1‑yl)acetic acid CCR5 antagonist pharmacophore, where N‑1 derivatization is a key determinant of antiviral potency [1].

Fragment‑Based Drug Discovery (FBDD) Where Hydrogen‑Bond Donor Count Is a Design Parameter

With two hydrogen‑bond donors (amide NH and COOH) and a molecular weight of 200.23 g·mol⁻¹, the target compound resides within rule‑of‑three fragment space . In contrast, the N‑methylacetamido analog (CAS 1354020‑16‑8) loses one hydrogen‑bond donor, which may reduce aqueous solubility and alter the binding‑site interaction fingerprint . Researchers who require two H‑bond donor functionalities to engage a target protein should explicitly select the acetamidomethyl variant over the N‑methyl derivative.

Quote Request

Request a Quote for [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.